(3-(Trifluoromethoxy)pyridin-2-yl)methanamine
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Overview
Description
(3-(Trifluoromethoxy)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of copper-catalyzed reactions to achieve the desired substitution on the pyridine ring . The reaction conditions often include mild temperatures and the use of water as a solvent to facilitate the oxidation process.
Industrial Production Methods
Industrial production of (3-(Trifluoromethoxy)pyridin-2-yl)methanamine may involve large-scale synthesis using similar copper-catalyzed methods. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethoxy)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to achieve substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
(3-(Trifluoromethoxy)pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of (3-(Trifluoromethoxy)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(3-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with a trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
(3-(Trifluoromethoxy)pyridin-2-yl)methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities .
Properties
IUPAC Name |
[3-(trifluoromethoxy)pyridin-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSWCZMFWRXYLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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